cephalostatin 10
Description
Properties
CAS No. |
153698-87-4 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Synonyms |
cephalostatin 10 |
Origin of Product |
United States |
Comparison with Similar Compounds
SAR Trends and Pharmacophore Insights
Symmetry : Asymmetry is critical for high potency. Symmetrical bis-steroidal pyrazines (this compound, 12) exhibit GI₅₀ values ≥1 nM, whereas asymmetric variants (cephalostatin 1, 7) reach femtomolar levels .
12/12' Functionalization : A 12-keto group paired with a 12'-hydroxyl maximizes cytotoxicity. This configuration stabilizes oxacarbenium ion intermediates, a key determinant of bioactivity .
Spiroketal Integrity : Opening the spiroketal ring (e.g., in cephalostatin 20) reduces activity by >100-fold, emphasizing its role in maintaining structural rigidity .
Q & A
Q. How is cephalostatin 10 isolated from natural sources, and what challenges are associated with its extraction?
this compound is isolated from the marine tube worm Cephalodiscus gilchristi via bioassay-guided fractionation of organic extracts. The process involves harvesting organisms from deep-sea habitats (60–80 m depth near East Africa), followed by solvent partitioning, chromatographic separation (e.g., HPLC), and structural validation using high-field 2D NMR and high-resolution mass spectrometry . Challenges include the extremely low yield (e.g., <60 mg from 450 kg of biomass) and ecological constraints on sustainable harvesting .
Q. What structural features distinguish this compound from other cephalostatin analogs?
this compound is a bis-steroidal pyrazine alkaloid characterized by two steroidal units linked via a pyrazine ring. Unlike cephalostatin 1 (with hydroxyl groups at specific positions), this compound lacks hydroxyl substitutions at R1, R2, and R3 positions, as confirmed by ROESY NMR and comparative analysis with the X-ray structure of cephalostatin 1 . These structural differences influence its solubility, binding affinity, and bioactivity.
Q. What in vitro assays are typically used to evaluate the anticancer activity of this compound?
Standard assays include the NCI-60 human cancer cell line panel, which measures growth inhibition (GI50 values) across diverse tumor types. Dose-response curves are generated using cell viability assays (e.g., MTT or SRB), with IC50 values calculated to compare potency. This compound exhibits nanomolar activity against leukemia (e.g., P388 murine leukemia) and solid tumors (e.g., melanoma) .
Advanced Research Questions
Q. What strategies are employed to overcome the low natural abundance of this compound for preclinical studies?
Total synthesis and semi-synthetic modification are prioritized. For example, tetraol intermediates (e.g., compound 10 in Pettit et al., 2011) are synthesized to enable structural diversification. Modular approaches involve coupling steroidal hemipyrazines under controlled conditions, yielding analogs for SAR studies. Semi-synthesis reduces reliance on natural extraction and enables scale-up for in vivo testing .
Q. How do researchers investigate the structure-activity relationships (SAR) of this compound to enhance its anticancer potency?
SAR studies involve:
- Synthetic modifications : Introducing hydroxyl, methoxy, or glycoside groups at key positions (e.g., C2, C3) to alter hydrophobicity and target engagement .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with bioactivity data to predict optimal modifications .
- In vitro testing : Comparing analogs against parental and drug-resistant cell lines to identify structural features that overcome resistance mechanisms .
Q. What experimental designs address contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from assay variability (e.g., cell line heterogeneity) or impurities in synthetic batches. Solutions include:
- Standardized protocols : Adopting uniform cell culture conditions (e.g., passage number, serum concentration) and blinded replicate testing .
- Purity validation : Using LC-MS and NMR (>95% purity thresholds) to exclude confounding effects of byproducts .
- Meta-analysis : Aggregating data from multiple studies to identify statistically robust trends in potency .
Q. How is the molecular target of this compound identified and validated in cancer cells?
Target identification employs:
- Affinity chromatography : Immobilizing this compound derivatives to pull down binding proteins from cell lysates.
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss confers resistance.
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with putative targets (e.g., Bcl-2 family proteins) .
Q. What methodologies are used to assess the selectivity of this compound for cancer cells versus normal tissues?
- Toxicity profiling : Testing against non-malignant cell lines (e.g., human fibroblasts) and primary organoid models.
- Transcriptomic analysis : RNA-seq to compare gene expression changes in treated vs. untreated cancer and normal cells.
- In vivo models : Xenograft studies with histopathological evaluation of off-target effects in organs (e.g., liver, kidney) .
Methodological Guidelines
- Data reporting : Follow STREGA guidelines for structural elucidation data and MIAME standards for microarray results .
- Statistical rigor : Use ANOVA with post-hoc corrections for multiple comparisons in bioactivity assays; report effect sizes and confidence intervals .
- Ethical sourcing : Document marine organism collection under CITES permits to ensure compliance with biodiversity treaties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
